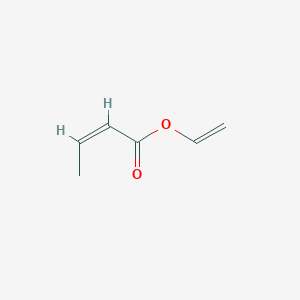

Vinyl crotonate

Übersicht

Beschreibung

Synthesis Analysis

Poly(vinyl acetate-co-crotonic acid) synthesized from bio-based crotonic acid represents a significant step towards sustainable material development. This process involves valorizing waste into resources within a circular economy framework, indicating an eco-friendly approach to chemical synthesis (Jorea et al., 2023).

Molecular Structure Analysis

Vinyl crotonate's ability to polymerize into a ring structure under certain conditions showcases its unique molecular structure, which allows for crosslinking modifications without the need for initiators or heating, highlighting its efficiency in polymerization applications (La Ming, 2007).

Chemical Reactions and Properties

The free radical polymerization of vinyl-trans-crotonate demonstrates the compound's reactive nature, with crotonic and vinyl double bonds playing critical roles in intermolecular and intramolecular chain propagation steps. This reactivity is crucial for the formation of polymers with desired properties (Trossarelli & Guaita, 1968).

Physical Properties Analysis

The study of thermal degradation of alternating copolymers containing vinyl acetate and crotonic acid reveals important insights into the physical stability and degradation mechanisms of materials derived from vinyl crotonate. This information is vital for applications requiring thermal resistance and longevity (McNeill, Ahmed, & Memetea, 1994).

Chemical Properties Analysis

Vinyl crotonate's role as a crosslinking donor in copolymerization processes, especially with vinyl esters and various monomers, underlines its chemical versatility. Its ability to enhance the properties of emulsion coatings without additional initiators or heating processes emphasizes its utility in material science (La Ming, 2007).

Wissenschaftliche Forschungsanwendungen

Polymerization and Crosslinking Applications :

- Vinyl crotonate can be polymerized into a ring structure under certain conditions and used for crosslinking modification of emulsion coatings based on poly(vinyl acetate) without the need for initiators or heating (La Ming, 2007).

- It can copolymerize with vinyl esters and various monomers like vinyl chloride, styrene, and maleic anhydride, mainly acting as a crosslinking donor (La Ming, 2007).

Thermal Stability in Vinyl Polymers :

- Vinyl polymers synthesized from adamantyl-containing acrylic derivatives, including crotonates, exhibit thermal stability and less flexibility (T. Otsu et al., 1991).

Thermal Degradation Studies :

- Vinyl-trans-crotonate shows characteristics supporting the hypothesis that slow inter- and intra-molecular chain propagation reactions allow for the formation of cyclic structural units in polymers (L. Trossarelli & M. Guaita, 1968).

Stabilizers for Poly(vinyl chloride) :

- Crotonal thiobarbituric acid, a derivative of crotonic acid, has been investigated as a thermal stabilizer for rigid PVC, showing higher efficiency than some industrial stabilizers (Nadia A. Mohamed et al., 2001).

Environment-Friendly Adhesives :

- The effect of various factors on the viscosity of poly(vinyl crotonal) solutions was studied, suggesting its use in environmentally friendly adhesives (L. Guo, 2010).

Chemical Recycling of Bio-Based Polymers :

- Vinyl monomers derived from the thermal degradation of polyhydroxyalkanoates, including crotonic acid, can be used to create water-soluble copolymers, demonstrating a method for the sustainable development of bio-based polymers (H. Ariffin et al., 2010).

Hair Spray Formulations :

- A hybrid polymer including crotonic acid for use in hair sprays was developed, offering a firm hold while maintaining a soft, natural feel (Claudius Dipl.-Chem. Dr. Schwarzwälder et al., 2007).

Improved Ionic Conductivities in Polymers :

- Salts of poly-(2-vinylpyridine) with crotonic acid showed significant improvement in ionic conductivities (A. Gogoi & N. S. Sarma, 2015).

Cosmetic Safety :

- Vinyl Acetate/Crotonic Acid Copolymer was found to be safe as a cosmetic ingredient in hair sprays and other hair preparations (International Journal of Toxicology, 1983).

Synthesis and Curing of Vinyl Ester Resin :

- Crotonic acid was used to form vinyl ester resin from epoxy resin, with its curing and thermal properties investigated (Jyoti Chaudhary, 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethenyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRVIKPUTZSOR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864546 | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinyl crotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vinyl crotonate | |

CAS RN |

3234-54-6, 14861-06-4 | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid, vinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMC9A01NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

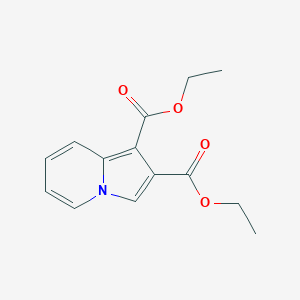

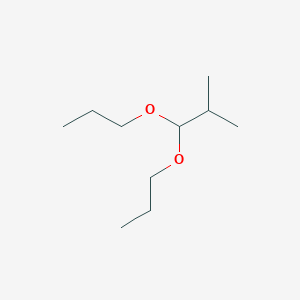

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Vinyl crotonate (CH3CH=CHCOOCH=CH2) is an organic compound with a molecular weight of 112.13 g/mol. [] It features both a vinyl group and a crotonate group within its structure, making it suitable for various polymerization reactions. [, ] Unfortunately, detailed spectroscopic data is limited in the provided research.

ANone: Vinyl crotonate exhibits interesting polymerization behavior. Under specific conditions, it can undergo polymerization to form a ring structure. [] This characteristic makes it valuable for modifying emulsion coatings based on poly(vinyl acetate), eliminating the need for initiators or heat. [] Additionally, it acts as a crosslinking donor in copolymerization reactions with monomers like vinyl acetate, vinyl chloride, styrene, and maleic anhydride. [, , ]

ANone: Yes, vinyl crotonate's crosslinking ability proves beneficial in creating capacitive-type humidity sensors. [, ] The cross-linked polymer films derived from vinyl crotonate enhance sensitivity due to improved water sorption ability while minimizing temperature sensitivity fluctuations. [, ]

ANone: The cross-linking structure in poly(vinyl crotonate) plays a crucial role in its water sorption behavior. While the polymer is inherently hydrophobic, crosslinking enhances its ability to absorb water. [] This is evident in the increased dielectric constant and orientation polarization observed with higher water sorption. []

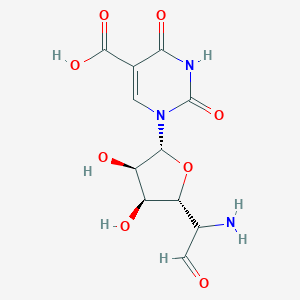

ANone: Absolutely. Research demonstrates the use of vinyl crotonate in enzymatic reactions. For instance, Pseudomonas cepacia lipase catalyzes the regioselective acylation of floxuridine with vinyl crotonate. [] This method enables the efficient synthesis of 3′-O-crotonylfloxuridine, a novel compound, while circumventing the isomerization issues encountered in traditional organic synthesis. []

ANone: While not directly explored in the provided research, vinyl crotonate acts as a substrate in enzymatic reactions that yield hydrazides. [] This finding suggests potential applications in synthesizing pharmaceutical intermediates, as hydrazides are prevalent pharmacophores in drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

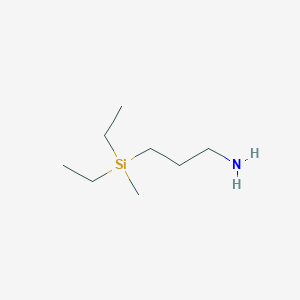

![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)